AJS1669 Free Acid: A Technical Guide to a Novel Glycogen Synthase Activator
AJS1669 Free Acid: A Technical Guide to a Novel Glycogen Synthase Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Impaired glycogen (B147801) metabolism is a hallmark of several metabolic diseases, including type 2 diabetes, and is central to the pathophysiology of glycogen storage disorders like Pompe disease. Glycogen synthase (GS), the rate-limiting enzyme in glycogen synthesis, has emerged as a key therapeutic target. This technical guide provides an in-depth overview of AJS1669 free acid, a novel, potent, and orally available small-molecule activator of the muscle-specific isoform of glycogen synthase (GYS1). We detail its mechanism of action, summarize key quantitative preclinical data, outline experimental protocols for its evaluation, and visualize its role in relevant biological pathways.
Introduction
AJS1669, chemically identified as sodium 2-[[5-[[4-(4,5-difluoro-2-methylsulfanyl-phenyl) phenoxy] methyl]furan-2-carbonyl]-(2-furylmethyl)amino] acetate, is a novel allosteric activator of GYS1.[1][2] It has demonstrated potential as a new insulin (B600854) resistance-improving drug by enhancing glycogen metabolism in a manner that mimics the beneficial effects of physical exercise.[1][3] By selectively activating the muscle isoform of glycogen synthase (GYS1) over the liver isoform (GYS2), AJS1669 promotes glucose uptake and metabolism in skeletal muscle.[1][3] This targeted action improves glucose homeostasis and has secondary effects on lipid metabolism, leading to a reduction in body fat mass in preclinical models.[1][2] Furthermore, its mechanism lends itself to substrate reduction therapy for conditions like Pompe disease, where limiting glycogen production is a key therapeutic goal.[4][5][6]
Mechanism of Action
AJS1669 functions as a direct, allosteric activator of GYS1. Its activity is significantly enhanced in the presence of the natural allosteric activator, glucose-6-phosphate (G6P).[1][2] This synergistic activation suggests that AJS1669 sensitizes GYS1 to G6P, leading to a potentiation of glycogen synthesis.
The activation of GYS1 by AJS1669 is believed to increase the turnover of glycogen metabolism. Evidence suggests that AJS1669 not only promotes glycogen synthesis but also stimulates glycogen degradation, as its effect on glycogen accumulation is more pronounced when co-administered with a glycogen phosphorylase inhibitor.[1][3] This enhanced metabolic flux is thought to drive downstream effects, including the upregulation of genes involved in mitochondrial biogenesis and fatty acid oxidation.[1][2]
Below is a signaling pathway diagram illustrating the activation of GYS1 and the downstream metabolic consequences.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of AJS1669.
Table 1: In Vitro GYS1 Activation
| Compound | Condition | EC50 (μM) | Reference |
| AJS1669 | Alone | 5.2 | [1] |
| AJS1669 | + 2.5 mM G6P | 0.037 | [1] |
Table 2: In Vivo Efficacy in ob/ob Mice (4-Week Treatment)
| Treatment Group | Dose (mg/kg, b.i.d.) | Change in Blood Glucose | Change in HbA1c | Change in Body Fat Mass | Reference |
| Vehicle | - | - | - | - | [1] |
| AJS1669 | 3 | Decreased | Decreased | Decreased | [1] |
| AJS1669 | 10 | Significant Decrease | Significant Decrease | Significant Decrease | [1] |
| Pioglitazone (B448) | 10 | Significant Decrease | Significant Decrease | Increased | [1] |
Table 3: Effect on Gene Expression in Skeletal Muscle of ob/ob Mice
| Gene | Function | Effect of AJS1669 | Reference |
| Tfam | Mitochondrial biogenesis | Significantly Increased | [1] |
| Cpt1b | Fatty acid oxidation | Trend towards Increase | [1] |
| Acadm | Fatty acid oxidation | Trend towards Increase | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the core experimental protocols used in the evaluation of AJS1669.
In Vitro Human GYS1 (hGYS1) Activation Assay
This assay is designed to screen for and characterize activators of recombinant human GYS1.
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Enzyme Source: Recombinant hGYS1 is expressed and purified from a suitable system (e.g., 293T cells).[1]
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Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.8), EDTA, glycogen, and [¹⁴C]-labeled UDP-glucose.
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Compound Incubation: Add varying concentrations of AJS1669 to the reaction mixture. For potentiation studies, include a fixed concentration of G6P (e.g., 2.5 mM).[1]
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Enzyme Addition: Initiate the reaction by adding the purified hGYS1 enzyme.
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Incubation: Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).[1]
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Termination: Stop the reaction by spotting aliquots onto filter paper and immersing in ice-cold ethanol (B145695) to precipitate the [¹⁴C]-labeled glycogen.
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Washing: Wash the filter papers multiple times with ethanol to remove unincorporated [¹⁴C] UDP-glucose.
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Quantification: Measure the radioactivity incorporated into glycogen using a scintillation counter.
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Data Analysis: Plot the incorporated radioactivity against the compound concentration and fit to a dose-response curve to determine the EC50 value.
Assay of GS Activity in Mouse Tissue Lysates
This protocol measures GS activity directly in tissue homogenates.
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Tissue Preparation: Excise skeletal muscle or liver tissue from mice and immediately freeze in liquid nitrogen. Homogenize the frozen tissue in a lysis buffer (e.g., containing Tris-HCl, EDTA, and protease inhibitors).
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Lysate Collection: Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C. Collect the supernatant, which serves as the enzyme solution.[1]
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Compound Incubation: Pre-incubate the lysate with various concentrations of AJS1669 for 30 minutes.[1]
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GS Assay: Add the lysate/compound mixture to an assay mixture containing [¹⁴C] UDP-glucose and incubate for 20 minutes at 30°C.[1]
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Quantification: Follow steps 6-9 from the In Vitro hGYS1 Activation Assay to quantify glycogen synthesis.[1]
In Vivo Chronic Efficacy Study in ob/ob Mice
This protocol assesses the long-term metabolic effects of AJS1669 in a genetic model of obesity and diabetes.
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Animal Model: Use male ob/ob mice (e.g., 8 weeks of age).[1]
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Acclimation and Grouping: Acclimate the animals and divide them into groups (n=6-8) with balanced body weight, blood glucose, and HbA1c levels.[1]
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Dosing: Administer AJS1669 (e.g., 3 or 10 mg/kg), vehicle (0.5% methylcellulose), or a positive control like pioglitazone (10 mg/kg) orally, twice daily, for 4 weeks.[1]
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Monitoring: Monitor body weight and food intake every 2-3 days.
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Blood Sampling: Collect blood samples periodically from the tail vein to measure basal blood glucose and HbA1c.[1]
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Oral Glucose Tolerance Test (OGTT): During the final week of treatment, perform an OGTT. After a 16-hour fast, administer a 1 g/kg oral glucose bolus. Collect blood at 0, 30, 60, and 120 minutes post-administration to measure glucose levels.[1]
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Body Composition Analysis: Use a technique like EchoMRI to measure body fat mass before and after the 4-week treatment period.
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Terminal Tissue Collection: At the end of the study, euthanize the animals and collect skeletal muscle and liver for analysis of glycogen content and gene expression (e.g., via qPCR).
Experimental and Logical Workflows
Visualizing the research and development process can provide clarity on the progression from initial discovery to preclinical validation.
Conclusion and Future Directions
AJS1669 is a promising small-molecule activator of muscle glycogen synthase with a distinct mechanism of action compared to existing diabetes therapies.[1] Its ability to improve glucose metabolism while simultaneously reducing body fat mass in preclinical models highlights its potential as a novel treatment for type 2 diabetes.[1][2] The selective activation of GYS1 in muscle tissue may offer a favorable safety profile by avoiding potential complications associated with excessive glycogen storage in the liver. Further research is warranted to explore its full therapeutic potential, including its application as a substrate reduction therapy in glycogen storage disorders and its long-term effects on mitochondrial function and overall energy homeostasis.
References
- 1. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 4. Expanding therapeutic options for Pompe disease: a new small molecule inhibitor of glycogen synthase 1 (GYS1) shows preclinical promise in Pompe disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate reduction via inhibition of glycogen synthase: A promising therapeutic strategy for Pompe Disease - Institut de Myologie [institut-myologie.org]
- 6. pompediseasenews.com [pompediseasenews.com]
